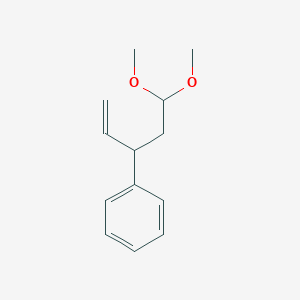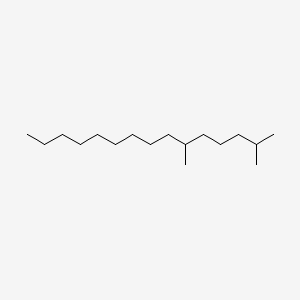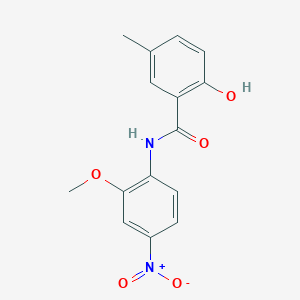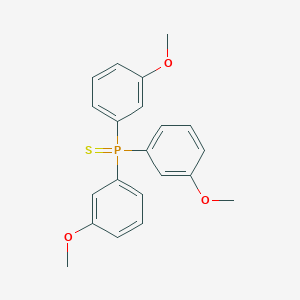
3-(4-Hexylphenyl)prop-2-enoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Hexylphenyl)prop-2-enoyl chloride is an organic compound belonging to the class of α,β-unsaturated carbonyl compounds It is characterized by the presence of a prop-2-enoyl chloride group attached to a 4-hexylphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(4-Hexylphenyl)prop-2-enoyl chloride can be synthesized through several methods. One common approach involves the reaction of 4-hexylbenzaldehyde with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of chlorinating agents such as thionyl chloride or oxalyl chloride can also be employed to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Hexylphenyl)prop-2-enoyl chloride undergoes various chemical reactions typical of acid chlorides and α,β-unsaturated carbonyl compounds. These include:
Nucleophilic Substitution: Reaction with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: Reaction with water to produce the corresponding carboxylic acid.
Addition Reactions: Reaction with nucleophiles at the β-carbon due to the conjugated double bond.
Common Reagents and Conditions
Amines: React to form amides under mild conditions.
Alcohols: React to form esters, often in the presence of a base.
Water: Hydrolyzes the compound to form the corresponding carboxylic acid.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Carboxylic Acids: Formed from hydrolysis reactions
Aplicaciones Científicas De Investigación
3-(4-Hexylphenyl)prop-2-enoyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers and other materials with specific properties
Mecanismo De Acción
The mechanism of action of 3-(4-Hexylphenyl)prop-2-enoyl chloride involves its reactivity as an electrophile. The compound can undergo electrophilic aromatic substitution reactions, where the prop-2-enoyl chloride group is introduced into an aromatic ring. This reaction is facilitated by the presence of a Lewis acid catalyst such as aluminum chloride, which enhances the electrophilicity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Acryloyl Chloride: Similar in structure but lacks the hexylphenyl group.
Methacryloyl Chloride: Contains a methyl group instead of a hexyl group.
Crotonoyl Chloride: Similar structure but with a different alkyl chain length
Uniqueness
3-(4-Hexylphenyl)prop-2-enoyl chloride is unique due to the presence of the hexylphenyl group, which imparts specific physical and chemical properties
Propiedades
Número CAS |
54256-25-6 |
|---|---|
Fórmula molecular |
C15H19ClO |
Peso molecular |
250.76 g/mol |
Nombre IUPAC |
3-(4-hexylphenyl)prop-2-enoyl chloride |
InChI |
InChI=1S/C15H19ClO/c1-2-3-4-5-6-13-7-9-14(10-8-13)11-12-15(16)17/h7-12H,2-6H2,1H3 |
Clave InChI |
BHRKWWLBXDZCST-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC=C(C=C1)C=CC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Pyridinemethanol, 6,6'-[oxybis(methylene)]bis-](/img/structure/B14645370.png)






![1-[(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)oxy]propan-2-ol](/img/structure/B14645409.png)




![1,3,5-Trichloro-2-[3-(2-chloroethoxy)-4-nitrophenoxy]benzene](/img/structure/B14645438.png)
![Butanoic acid, 3-[(2-ethoxy-2-oxoethyl)thio]-, ethyl ester](/img/structure/B14645446.png)
